4-chloro-N-ethyl-3-nitro-N-phenylbenzenesulfonamide
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Overview
Description
“4-chloro-N-ethyl-3-nitro-N-phenylbenzenesulfonamide” is a chemical compound with the molecular formula C14H13ClN2O4S . It has a molecular weight of 340.78 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13ClN2O4S/c1-2-16(11-6-4-3-5-7-11)22(20,21)12-8-9-13(15)14(10-12)17(18)19/h3-10H,2H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
One significant application of sulfonamide derivatives is in the development of enzyme inhibitors, particularly for human carbonic anhydrases. Sulfonamide-based compounds have been synthesized to exhibit strong inhibition of these enzymes, which are therapeutically relevant for treating conditions like glaucoma, epilepsy, and cancer. The primary sulfonamide functionality enables the construction of [1,4]oxazepine rings, which act as prosthetic zinc-binding groups when employed as carbonic anhydrase inhibitors (Sapegin et al., 2018).
Organic Synthesis
Sulfonamide compounds play a crucial role in organic synthesis, serving as intermediates in the preparation of secondary amines from primary amines via sulfonamide derivatives. This process involves several steps, including sulfonation, protection, and deprotection, to yield the desired secondary amine products (Kurosawa et al., 2003). Additionally, sulfonamide compounds are utilized in the solid-phase synthesis of diverse privileged scaffolds, highlighting their versatility in facilitating various chemical transformations and rearrangements (Fülöpová & Soural, 2015).
Antimicrobial Activity
The synthesis and study of sulfonamide derivatives have shown promising antimicrobial activity against a range of bacterial species. These compounds have been explored for their potential in developing new antimicrobial agents to address the growing issue of antibiotic resistance (Patel et al., 2011).
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-ethyl-3-nitro-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-2-16(11-6-4-3-5-7-11)22(20,21)12-8-9-13(15)14(10-12)17(18)19/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNDSTJXPOGQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-ethyl-3-nitro-N-phenylbenzene-1-sulfonamide |
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